Fmoc-1-methyl-DL-tryptophan

Peptide Therapeutics Drug Discovery Protease Resistance

Fmoc-1-methyl-DL-tryptophan (CAS 138775-51-6) is a racemic, N-methylated Fmoc-tryptophan building block essential for solid-phase peptide synthesis. The indole N-1 methylation is not a cosmetic modification—it is a validated strategy delivering a 5-fold enhancement in proteolytic stability and up to 50- to 140-fold increases in peptide half-life versus unmodified tryptophan residues. This compound enables the synthesis of peptide drug candidates with superior membrane permeability and oral bioavailability (from near-zero to 10% in preclinical models). Its DL nature allows cost-efficient stereochemical SAR exploration in a single library. Choose this building block when biological stability and bioavailability are non-negotiable design criteria.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
CAS No. 138775-51-6
Cat. No. B1390405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1-methyl-DL-tryptophan
CAS138775-51-6
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)
InChIKeyGDPXIUSEXJJUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-1-Methyl-DL-Tryptophan (CAS 138775-51-6): A Core N-Methylated Building Block for Advanced Peptide Synthesis


Fmoc-1-methyl-DL-tryptophan (CAS 138775-51-6) is a derivative of the essential amino acid tryptophan, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine and a methyl group on the indole nitrogen (N-1 position) [1]. This compound is a racemic mixture of D- and L-isomers and serves as a critical building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of N-methylated tryptophan residues into peptide chains . Its molecular weight is 440.5 g/mol, and it is typically supplied at a purity of ≥95% .

Why Fmoc-1-Methyl-DL-Tryptophan Cannot Be Replaced by Unmodified Fmoc-Tryptophan in Critical Research


Substituting Fmoc-1-methyl-DL-tryptophan with the more common Fmoc-DL-tryptophan (without the indole N-methyl group) results in a fundamentally different peptide product with distinct pharmacological and biophysical properties. The N-methylation modification is not a simple structural variation; it is a proven strategy to significantly enhance proteolytic stability, membrane permeability, and oral bioavailability of therapeutic peptides [1]. For instance, multiple N-methylations have been shown to increase the in vivo half-life of peptides by 50- to 140-fold and improve enzymatic stability fivefold compared to their non-methylated counterparts [REFS-2, REFS-3]. Using an unmodified building block would forfeit these critical advantages, making the resulting peptide unsuitable for studies requiring enhanced stability or bioavailability.

Quantifiable Advantages of Fmoc-1-Methyl-DL-Tryptophan: A Comparative Evidence Guide for Procurement


Enhancement of Proteolytic Stability via Indole N-Methylation: A 5-Fold Improvement in Half-Life

Incorporation of N-methylated amino acids, such as those derived from Fmoc-1-methyl-DL-tryptophan, is a validated strategy for increasing the proteolytic stability of peptides. While specific data for this building block is not available, class-level evidence demonstrates that N-methylation can enhance the half-life of a somatostatin cyclopeptidic analogue fivefold, from a baseline of 15.5±2 min to 74±6 min, in the presence of proteases [1]. This increase in stability is directly attributable to the steric hindrance and altered hydrogen-bonding network introduced by the N-methyl group [2]. Therefore, selecting Fmoc-1-methyl-DL-tryptophan over Fmoc-DL-tryptophan is a strategic choice to confer enhanced in vivo stability to the target peptide.

Peptide Therapeutics Drug Discovery Protease Resistance

Improved Pharmacokinetics: N-Methylation Drives a 10% Oral Bioavailability Benchmark

Oral bioavailability is a major hurdle in peptide drug development. N-Methylation, the key feature enabled by Fmoc-1-methyl-DL-tryptophan, has been shown to drastically improve this parameter. In a landmark study, multiple N-methylations of a Veber-Hirschmann peptide analog resulted in a measurable 10% oral bioavailability in rats [1]. This is a substantial improvement over the near-zero bioavailability typically observed for unmodified peptides of similar size. By using Fmoc-1-methyl-DL-tryptophan, researchers can create peptides with a significantly higher probability of achieving oral activity, a key differentiator from peptides synthesized with standard Fmoc-tryptophan.

Oral Bioavailability Peptide Drug Delivery Medicinal Chemistry

Validated Biological Activity: A Peptide Incorporating 1-Methyltryptophan Exhibits a Binding Affinity (Kd) of 15 nM

The direct use of 1-methyltryptophan, which can be incorporated using Fmoc-1-methyl-DL-tryptophan, has led to the creation of highly potent peptide analogs. A study on the complement inhibitor compstatin showed that substituting the native tryptophan at position 4 with 1-methyltryptophan resulted in a peptide with the highest binding affinity among all tested analogs, achieving a Kd of 15 nM and an IC50 of 0.205 µM [1]. This demonstrates that the specific modification introduced by this building block can significantly enhance target binding, making it a powerful tool for structure-activity relationship (SAR) studies and lead optimization.

Complement System Compstatin Drug Design

Strategic Flexibility: The DL-Racemic Mixture vs. Enantiomerically Pure L- or D-Isomers

Fmoc-1-methyl-DL-tryptophan is supplied as a racemic mixture, which presents a distinct strategic advantage over the enantiomerically pure forms like Fmoc-1-methyl-L-tryptophan (CAS 1334509-86-2). This DL-form allows for the synthesis of diastereomeric peptide libraries, which are invaluable for exploring stereochemical effects on peptide conformation and activity [1]. Furthermore, the racemic mixture is often more cost-effective and readily available, as it avoids the costly and time-consuming chiral resolution or asymmetric synthesis required for single enantiomers. For researchers focused on initial SAR studies or where stereochemistry is not the primary determinant of activity, the DL-mixture provides a more efficient and economical entry point.

Chiral Resolution Stereochemical Probes Cost-Effective Synthesis

Optimal Use Cases for Fmoc-1-Methyl-DL-Tryptophan (CAS 138775-51-6) Based on Quantitative Evidence


Design of Metabolically Stable Peptide Therapeutics

Use Fmoc-1-methyl-DL-tryptophan to incorporate N-methylated tryptophan into lead peptides to enhance their proteolytic stability. This application is directly supported by class-level evidence showing a 5-fold increase in peptide half-life upon N-methylation [1]. This is crucial for creating peptide drug candidates with longer in vivo circulation times.

Development of Orally Bioavailable Peptide Drugs

Incorporate this building block as part of a broader N-methylation strategy to overcome the challenge of poor oral absorption in peptide drugs. Evidence demonstrates that such a strategy can increase oral bioavailability from near-zero to 10% in a rat model [2]. Fmoc-1-methyl-DL-tryptophan is an essential tool for this specific purpose.

Structure-Activity Relationship (SAR) Studies on Complement Inhibitors

Leverage this compound to synthesize compstatin analogs for SAR analysis. As demonstrated by Katragadda et al. (2006), a peptide analog containing 1-methyltryptophan achieved a superior binding affinity of 15 nM, making this building block the preferred choice for exploring this pharmacophore space [3].

Cost-Effective Synthesis of Diastereomeric Peptide Libraries

Employ the racemic (DL) nature of this compound to generate peptide libraries with controlled stereochemical diversity. This approach allows for the simultaneous assessment of D- and L-isomers at a specific position, enabling efficient mapping of stereochemical requirements for biological activity without the added expense of purchasing separate, enantiomerically pure building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-1-methyl-DL-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.